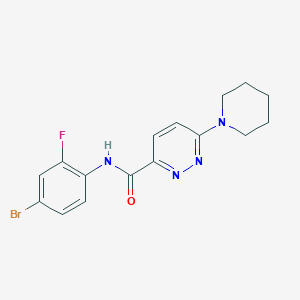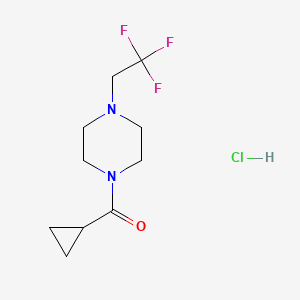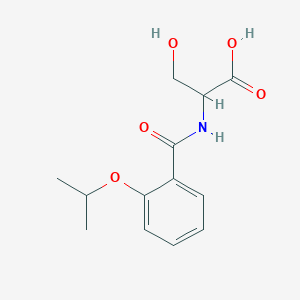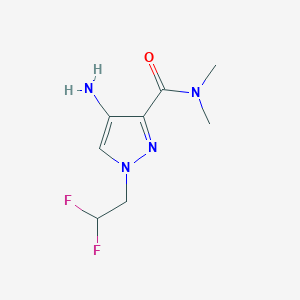
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16BrFN4O and its molecular weight is 379.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
One review discusses the broad scope of antiviral drug discovery, including compounds with structural elements similar to N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. These compounds, particularly those related to pyrazine derivatives, have shown relevance in the development of strategies for treating viral infections, including hemorrhagic fever and dengue fever. Such research underscores the potential of structurally related compounds in antiviral therapy (De Clercq, 2009).
Neurotransmitter Receptor Research
Research on compounds with piperidinyl and pyrazine components has explored their interactions with neurotransmitter receptors. For instance, noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within certain indole derivatives highlight the importance of such structures in neurological applications. This could imply potential research avenues for this compound in the context of neurological disorders or as a part of neuropharmacological studies (Perregaard et al., 1992).
Anticancer Activity
The synthesis and evaluation of compounds for potential anticancer applications, particularly those targeting specific receptors or enzymes involved in cancer cell proliferation and survival, have been a significant area of interest. Compounds structurally related to this compound could be investigated for their efficacy in inhibiting cancer cell growth or as radiotracers in imaging studies to assess tumor progression or response to therapy (Silvers et al., 2016).
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFESMGGXONCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2407996.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)



![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)
![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2408008.png)
![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)

